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Compound of Interest

Compound Name: 1-Cyclohexylpiperazine

Cat. No.: B093859

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Cyclohexylpiperazine analogs,
focusing on their structure-activity relationships (SAR) as sigma receptor ligands, anticancer
agents, and P-glycoprotein (P-gp) inhibitors. The information is compiled from various scientific
publications to aid in the rational design of novel therapeutic agents.

Biological Activities and Structure-Activity
Relationship (SAR)

1-Cyclohexylpiperazine derivatives have emerged as a versatile scaffold in medicinal
chemistry, exhibiting a range of biological activities. The core structure, consisting of a
cyclohexyl ring and a piperazine moiety, allows for systematic modifications to explore and
optimize their interactions with various biological targets.

Sigma Receptor Binding

A primary area of investigation for 1-cyclohexylpiperazine analogs has been their interaction
with sigma receptors, particularly the ol and 02 subtypes. These receptors are implicated in a
variety of neurological and psychiatric disorders, as well as in cancer.

The general pharmacophore for high-affinity sigma receptor ligands often includes a basic
amine, an aromatic or cycloalkyl group, and a hydrophobic region. The 1-
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cyclohexylpiperazine core fits this model well. SAR studies have revealed several key
structural features that influence binding affinity and selectivity:

e The Cyclohexyl Group: This bulky, lipophilic group is often crucial for high affinity, particularly
for the 02 receptor. Its removal or replacement with smaller alkyl or aryl groups can lead to a
significant decrease in binding affinity.[1][2]

o The Piperazine Ring: The two nitrogen atoms of the piperazine ring are important for
interaction with the receptor. Modifications at the N4 position have been extensively explored
to modulate affinity and selectivity.[2]

e The Linker: The nature and length of the linker connecting the piperazine to another
chemical moiety (often an aromatic or heterocyclic system) significantly impact binding
characteristics. An optimal linker length is often required to position the key interacting
groups correctly within the receptor's binding pocket.[1]

The following table summarizes the sigma receptor binding affinities (Ki) for a selection of 1-
cyclohexylpiperazine analogs from published studies.

Table 1: Sigma Receptor Binding Affinities (Ki) of 1-Cyclohexylpiperazine Analogs
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Selectivity (o1/

Compound R Group ol Ki (nM) o2 Ki (nM) 2)
o
Analog 1 H 218 590 0.37
Analog 2 Methyl - 663 -
Analog 3 Benzyl - 1870 -
3-(5-methoxy-
1,2,3,4-
PB28 151 0.38 39.7
tetrahydronaphth
alen-1-yl)propyl
4-(4-
Analog 4 fluorophenyl)cycl  12.3 4.5 2.7
ohexyl (cis)
4-(4-
Analog 5 chlorophenyl)cycl 9.8 3.2 3.1
ohexyl (cis)

Data compiled from multiple sources.[1][3][4]

Anticancer Activity

The overexpression of 62 receptors in various tumor cell lines has made them an attractive
target for cancer therapy.[5][6] Agonists of the 02 receptor have been shown to induce
apoptosis and inhibit cell proliferation in cancer cells.[7] 1-Cyclohexylpiperazine analogs with
high affinity for the 02 receptor have demonstrated promising anticancer activity.

SAR studies for anticancer activity often correlate with o2 receptor affinity. Key findings include:

» Analogs with high o2 receptor affinity generally exhibit greater cytotoxic effects against
cancer cell lines.

e The antiproliferative activity can be modulated by substitutions on the aromatic ring of the N-
arylpiperazine moiety.
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The following table presents the in vitro anticancer activity (IC50) of selected 1-
cyclohexylpiperazine derivatives against various cancer cell lines.

Table 2: Anticancer Activity (IC50) of 1-Cyclohexylpiperazine Analogs

Compound Cancer Cell Line IC50 (pM)
Analog 6 MCF-7 (Breast) 5.2
Analog 7 PC-3 (Prostate) 7.8

PB28 Panc02 (Pancreatic) 10.4
Analog 8 A549 (Lung) 3.5

Data compiled from multiple sources.[3][9]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in
multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from
cancer cells.[10] Some 1-cyclohexylpiperazine analogs have been found to inhibit P-gp,
suggesting their potential use as chemosensitizers in combination with conventional anticancer
drugs.

The structural features required for P-gp inhibition are not as well-defined as those for sigma
receptor binding. However, lipophilicity and the presence of aromatic rings appear to be
important.

The following table summarizes the P-gp inhibitory activity (IC50) for representative 1-
cyclohexylpiperazine analogs.

Table 3: P-glycoprotein (P-gp) Inhibitory Activity (IC50) of 1-Cyclohexylpiperazine Analogs

Compound Assay Method IC50 (pM)
Analog 9 Rhodamine 123 efflux 2.5
Analog 10 Paclitaxel transport 1.8
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Data compiled from multiple sources.[4][11]

Experimental Protocols

Sigma-1 and Sigma-2 Receptor Radioligand Binding
Assay

Objective: To determine the binding affinity (Ki) of test compounds for ol and o2 receptors.
Materials:

¢ [3H]-(+)-Pentazocine (for ol) or [3H]-DTG (for 02) as radioligands.

 Membrane preparations from guinea pig brain (for al) or rat liver (for 02).

o Test compounds (1-cyclohexylpiperazine analogs).

» Haloperidol or other suitable non-specific binding inhibitors.

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e Glass fiber filters.

 Scintillation counter.

Procedure:

 Membrane homogenates (typically 100-200 ug of protein) are incubated with a fixed
concentration of the radioligand and varying concentrations of the test compound in the
assay buffer.

» To determine non-specific binding, a parallel set of incubations is performed in the presence
of a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).

e The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined
period (e.g., 60-120 minutes) to reach equilibrium.
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The reaction is terminated by rapid filtration through glass fiber filters, which separates the
bound from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
The radioactivity retained on the filters is measured using a scintillation counter.

The IC50 values (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand) are determined by non-linear regression analysis.

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki =
IC50 /(1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

P-glycoprotein (P-gp) Inhibition Assay (Cell-based)

Objective: To determine the ability of test compounds to inhibit P-gp mediated efflux.

Materials:

A cell line overexpressing P-gp (e.g., Caco-2, MDCK-MDR1).

A known P-gp substrate as a probe (e.g., Rhodamine 123, Calcein-AM, or a radiolabeled
drug like [3H]-digoxin).

Test compounds (1-cyclohexylpiperazine analogs).
A known P-gp inhibitor as a positive control (e.g., verapamil).
Culture medium and buffers.

Fluorescence plate reader or scintillation counter.

Procedure:

Cells are seeded in 96-well plates and grown to confluence.

The cells are pre-incubated with various concentrations of the test compound or the positive
control for a specific period.
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e The P-gp substrate probe is then added to the wells.

o After a defined incubation period, the intracellular accumulation of the probe is measured.
For fluorescent probes like Rhodamine 123, the fluorescence intensity is read using a plate
reader. For radiolabeled substrates, the cells are lysed, and the radioactivity is measured
using a scintillation counter.

e Anincrease in the intracellular accumulation of the probe in the presence of the test
compound indicates P-gp inhibition.

e The IC50 value is calculated as the concentration of the test compound that causes a 50%
increase in the probe accumulation compared to the untreated control.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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